molecular formula C15H15F3N2OS B2354372 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide CAS No. 476292-57-6

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B2354372
CAS No.: 476292-57-6
M. Wt: 328.35
InChI Key: MWRWBUHVVJIAIM-UHFFFAOYSA-N
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Description

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 2-bromo-2-methylpropanoic acid under basic conditions to form the intermediate. This intermediate is then cyclized with thiourea to form the thiazole ring. The final step involves the acylation of the thiazole ring with 2-methylpropanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the acylation step.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazoles or benzyl derivatives.

Scientific Research Applications

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-{5-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}propanamide: Similar structure but with a phenyl group instead of a benzyl group.

    2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-oxazol-2-yl}propanamide: Similar structure but with an oxazole ring instead of a thiazole ring.

Uniqueness

2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide is unique due to the combination of its trifluoromethyl group, thiazole ring, and propanamide moiety. This combination imparts specific chemical and biological properties, such as increased lipophilicity and the ability to form stable complexes with target proteins, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-9(2)13(21)20-14-19-8-12(22-14)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRWBUHVVJIAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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